Cyclooct-1-ene-1-carbonitrile

Description

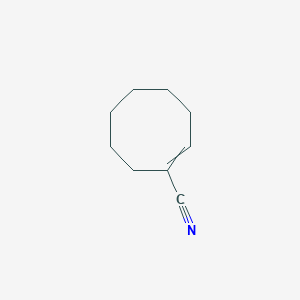

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclooctene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUHSDOLEQNLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=CCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60710017 | |

| Record name | Cyclooct-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57559-34-9 | |

| Record name | Cyclooct-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Comprehensive Reactivity of Cyclooct 1 Ene 1 Carbonitrile

Influence of Ring Strain on Cyclooctene (B146475) Reactivity and Conformation

The cyclooctene ring is the smallest cycloalkene that can stably exist as both cis (Z) and trans (E) stereoisomers. wikipedia.org The cis-isomer is the more common and stable form. Computational studies have identified several conformations for (Z)-cyclooctene, with the most stable resembling a ribbon or having four carbon atoms in a plane. wikipedia.orgunits.it In contrast, the trans-isomer possesses considerable ring strain due to the contortion required to accommodate the trans double bond within the eight-membered ring. wikipedia.org This high ring strain in trans-cyclooctene (B1233481) derivatives makes them highly reactive dienophiles and dipolarophiles in cycloaddition reactions. nih.govsquarespace.com

The conformation of the cyclooctene ring has a direct impact on its reactivity. For instance, the high epoxidation selectivity observed for (Z)-cyclooctene is attributed to a poor orbital overlap between the σ(C-αH) and π(C=C) bonds in its predominant conformation, which disfavors allylic hydrogen abstraction. units.it The introduction of substituents, such as the carbonitrile group in Cyclooct-1-ene-1-carbonitrile, can further influence the conformational equilibrium and the electronic properties of the double bond, thereby modulating its reactivity in cycloaddition reactions.

Cycloaddition Reactions of this compound and its Congeners

Cyclooctene derivatives are versatile substrates for a variety of cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The reactivity of cyclooctenes in these reactions is often enhanced by the release of ring strain in the transition state and the final product.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orglibretexts.orgencyclopedia.pub The reactivity of this reaction is typically enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com

While specific studies on the [4+2] cycloaddition of this compound with dienes are not extensively detailed in the provided search results, the general principles of the Diels-Alder reaction suggest that the electron-withdrawing nature of the nitrile group would make it a suitable dienophile. libretexts.orgmasterorganicchemistry.com The reaction would involve the concerted interaction of the four π-electrons of a conjugated diene with the two π-electrons of the cyclooctene double bond to form a bicyclic adduct. nih.gov The stereochemistry of the resulting product is highly controlled by the concerted nature of the reaction. wikipedia.org Research on related systems, such as the cycloaddition of 1,8-disubstituted cyclooctatetraenes with diazo dienophiles, demonstrates the feasibility of [4+2] cycloadditions involving eight-membered rings. researchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click" reaction that occurs between a strained alkyne, such as a cyclooctyne (B158145), and an azide (B81097) to form a stable triazole. magtech.com.cn This reaction proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications in biological systems. researchgate.net The driving force for this reaction is the high ring strain of the cyclooctyne. magtech.com.cn

While the primary focus of this section is on this compound, the principles of strain-promoted cycloadditions are highly relevant to its alkyne counterpart. The high reactivity of trans-cyclooctene (TCO) derivatives in other cycloadditions highlights the importance of ring strain. squarespace.com Modifications to the cyclooctyne ring, such as the introduction of fluorine atoms or fused rings, can further increase the reaction rate. nih.govnih.gov

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is an exceptionally fast and bioorthogonal reaction between an electron-rich dienophile and an electron-poor diene, such as a tetrazine. nih.govresearchgate.net This reaction has become a powerful tool in chemical biology and bioconjugation. iris-biotech.dersc.org The most reactive dienophiles for IEDDA reactions are highly strained alkenes, particularly trans-cyclooctene (TCO) derivatives. squarespace.com

The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, leading to a stable dihydropyridazine (B8628806) product. iris-biotech.de The kinetics of the IEDDA reaction are remarkably fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. iris-biotech.de The reactivity of both the tetrazine and the TCO can be tuned by modifying their substituents. nih.gov For instance, electron-withdrawing groups on the tetrazine increase its reactivity. researchgate.net Similarly, the conformation of the TCO ring significantly impacts the reaction rate, with more strained conformations exhibiting higher reactivity. squarespace.com

Table 1: Comparison of Bioorthogonal Reactions

| Reaction | Key Features | Typical Reactants | Catalyst Required |

|---|---|---|---|

| SPAAC | High efficiency, bioorthogonal, driven by ring strain. magtech.com.cn | Strained alkyne (e.g., cyclooctyne), azide. | No. |

| IEDDA | Exceptionally fast kinetics, bioorthogonal. nih.goviris-biotech.de | Strained alkene (e.g., trans-cyclooctene), tetrazine. researchgate.netiris-biotech.de | No. iris-biotech.de |

| CuAAC | Forms stable triazoles, widely used. | Terminal alkyne, azide. | Copper(I). nih.gov |

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. uchicago.eduwikipedia.org This class of reactions is a powerful tool for the synthesis of a wide variety of heterocyclic compounds.

Trans-cyclooctenes have been shown to be highly reactive dipolarophiles in [3+2] cycloadditions with nitrones. nih.gov The high rate of these reactions makes them suitable for bioorthogonal labeling applications. Similarly, cyclooctynes readily undergo [3+2] cycloadditions with various 1,3-dipoles, including nitrile oxides and diazocarbonyl derivatives. nih.gov Notably, the reaction of cyclooctynes with nitrile oxides is significantly faster than with azides, offering an alternative for rapid bioorthogonal ligations. nih.gov Given the enhanced reactivity of strained alkenes, it is expected that this compound, particularly its trans-isomer, would be a competent dipolarophile in reactions with various 1,3-dipoles.

Table 2: Common 1,3-Dipoles Used in [3+2] Cycloadditions

| 1,3-Dipole | Resulting Heterocycle with an Alkene |

|---|---|

| Nitrile Oxide | Isoxazoline |

| Azide | Triazoline |

| Nitrone | Isoxazolidine |

| Diazoalkane | Pyrazoline |

| Carbonyl Ylide | Dihydrofuran |

[2+1] Cycloadditions (e.g., Cyclopropanation)

The [2+1] cycloaddition, most notably cyclopropanation, involves the addition of a carbene or carbenoid to the double bond of this compound to form a bicyclo[6.1.0]nonane-1-carbonitrile system. The reactivity of the alkene is significantly influenced by the electron-withdrawing nature of the adjacent nitrile group, which deactivates the double bond towards electrophilic attack but enhances its reactivity towards nucleophilic carbenes or specific catalytic cycles.

Key cyclopropanation methods applicable to this substrate include:

Simmons-Smith Reaction: The classic Simmons-Smith reaction utilizes an organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI) which is electrophilic in nature. wikipedia.orgorganic-chemistry.org Electron-rich alkenes react much faster than electron-poor ones. researchgate.net Consequently, this compound is expected to be a relatively unreactive substrate under standard Simmons-Smith conditions. However, modified protocols, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. nih.govtcichemicals.com

Diazomethane (B1218177) and Metal Catalysis: The reaction of diazo compounds, such as diazomethane (CH₂N₂) or ethyl diazoacetate, with alkenes is a versatile method for cyclopropanation. wikipedia.org While the uncatalyzed reaction can proceed via a 1,3-dipolar cycloaddition followed by nitrogen extrusion, transition metal catalysis is more common and controlled. libretexts.orgmasterorganicchemistry.com Catalysts based on palladium, rhodium, or copper are particularly effective for the cyclopropanation of electron-deficient alkenes. acs.orgresearchgate.net Rhodium(II) acetate, for example, generates a rhodium-carbene intermediate that readily reacts with α,β-unsaturated systems.

Michael-Initiated Ring Closure (MIRC): While not a direct cycloaddition, this pathway offers an alternative route to similarly substituted cyclopropanes. This approach involves the conjugate addition of a nucleophile to an activated alkene followed by an intramolecular cyclization that forms the three-membered ring. For instance, the reaction of a malonate ester anion with an α-bromo-α,β-unsaturated nitrile can yield a highly functionalized cyanocyclopropane. nih.gov

| Method | Reagent(s) | Expected Reactivity with this compound | Mechanism | Ref. |

| Simmons-Smith | CH₂I₂ / Zn-Cu | Low to Moderate | Concerted carbenoid addition | wikipedia.orgresearchgate.net |

| Furukawa Mod. | CH₂I₂ / Et₂Zn | Moderate | Concerted carbenoid addition | nih.gov |

| Catalytic Diazo | CH₂N₂ or N₂CHCO₂Et / Rh₂(OAc)₄ | High | Formation of metal-carbene, then addition | acs.orgresearchgate.net |

| Dihalocyclopropanation | CHBr₃ / KOtBu | Moderate to High | Addition of dibromocarbene | masterorganicchemistry.com |

Transition Metal-Catalyzed [2+2+2] Cycloaddition Reactions

Transition metal-catalyzed [2+2+2] cycloadditions are powerful, atom-economical reactions for the construction of six-membered rings from three unsaturated components. mdpi.com this compound possesses two distinct unsaturated functionalities—the C=C double bond and the C≡N triple bond—either of which could potentially participate in such a cycloaddition.

The general mechanism involves the oxidative coupling of two unsaturated components to a low-valent transition metal (e.g., Rh(I), Co(I), Ni(0)) to form a five-membered metallacycle. This intermediate then undergoes insertion of a third unsaturated molecule to form a seven-membered metallacycle, which reductively eliminates to furnish the six-membered ring product and regenerate the active catalyst. mdpi.combohrium.com

Potential Reaction Pathways:

Participation of the Alkene: The C=C bond of this compound can react with two alkyne molecules. This would result in the formation of a highly substituted cyclohexadiene ring fused to the cyclooctane (B165968) backbone. The electron-deficient nature of the alkene makes it a competent partner in reactions catalyzed by metals like rhodium or cobalt. mdpi.com

Participation of the Nitrile: The C≡N group can participate in cycloadditions with two alkyne molecules, a well-established route for the synthesis of substituted pyridines. mdpi.com For this to occur with this compound, the reaction would yield a pyridine (B92270) ring directly attached to the cyclooctene ring. An excess of the nitrile is often required as its insertion into the metallacyclopentadiene intermediate can be less favorable than the insertion of a third alkyne molecule. mdpi.com

Rhodium(I) complexes, such as Wilkinson's catalyst or cationic Rh(I)/BINAP systems, are highly versatile for these transformations and can be tuned to favor specific chemo- and regiochemical outcomes. mdpi.comnih.gov

| Participating Group | Co-reactants | Catalyst (Example) | Product Type | Ref. |

| C=C Bond | 2 x Alkyne (R-C≡C-R) | [Rh(COD)Cl]₂ | Fused Cyclohexadiene | mdpi.combohrium.com |

| C≡N Bond | 2 x Alkyne (R-C≡C-R) | Co₂(CO)₈ or RhCl(PPh₃)₃ | Substituted Pyridine | mdpi.com |

Ring-Opening Reactions of Cyclooctene Systems

Ring-Opening Metathesis (ROM)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique driven by the relief of ring strain in cyclic olefins. youtube.com For cyclooctene and its derivatives, this process is generally thermodynamically favorable. rsc.orgresearchgate.net The reaction is catalyzed by transition metal carbene complexes, most notably those of ruthenium (Grubbs catalysts) and molybdenum. 20.210.105

However, the application of ROMP to this compound is challenging. Research conducted by Grubbs and coworkers in 1995 demonstrated that the attempted ROMP of a 5-cyano-substituted cyclooctene using a first-generation ruthenium catalyst, (PCy₃)₂Cl₂Ru=CHCHCPh₂, failed to produce any polymer. umn.eduacs.orgacs.org This failure was attributed to catalyst deactivation. The lone pair of electrons on the nitrogen atom of the nitrile group can act as a Lewis base, coordinating strongly to the electrophilic ruthenium center and inhibiting the catalytic cycle.

While early-generation catalysts showed this limitation, the field of olefin metathesis has seen the development of more robust and functional-group-tolerant catalysts. It is plausible that third-generation Grubbs catalysts or other advanced systems with higher activity and stability could potentially overcome this deactivation pathway and enable the polymerization of cyano-functionalized cyclooctenes, though this remains an area for further investigation. researchgate.net

Nucleophilic Ring-Opening Pathways

Direct nucleophilic ring-opening of the stable carbocyclic cyclooctene ring is not a feasible pathway. However, the ring can be rendered susceptible to nucleophilic attack through prior activation, most commonly by epoxidation of the double bond. This two-step sequence provides a versatile method for introducing bifunctionality into the carbocyclic scaffold.

Step 1: Epoxidation The double bond of this compound can be converted to an epoxide using standard oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Due to the electron-withdrawing effect of the nitrile, the double bond is less nucleophilic than in unsubstituted cyclooctene, potentially requiring more forcing conditions for epoxidation. The product would be 1-oxaspiro[2.7]decane-2-carbonitrile.

Step 2: Nucleophilic Ring Opening The resulting α-cyano epoxide is a highly valuable intermediate that can be opened by a wide array of nucleophiles. nih.govdntb.gov.ua The regioselectivity of the attack is governed by both steric and electronic factors and is highly dependent on the reaction conditions.

Under Basic/Neutral Conditions (Sɴ2-like): Strong, anionic nucleophiles (e.g., Grignard reagents, alkoxides, cyanide) will typically attack the less sterically hindered carbon of the epoxide. masterorganicchemistry.com In this case, attack would occur at the C8 position of the original cyclooctene ring, leading to a trans-1-hydroxy-2-substituted-cyclooctane-1-carbonitrile.

Under Acidic Conditions (Sɴ1-like): In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. The nucleophilic attack then occurs at the carbon atom that can best stabilize a partial positive charge in the transition state. chemistrysteps.com The C1 carbon, being tertiary and adjacent to the nitrile, could be favored, leading to the opposite regioisomer. Catalyst-controlled regioselectivity has also been achieved in similar systems. rsc.org

Electrocyclic Ring Opening Processes

Electrocyclic reactions are pericyclic processes that involve the concerted reorganization of electrons within a conjugated π-system, leading to the interconversion of a cyclic and an acyclic isomer. wikipedia.org A key requirement for such a reaction is the presence of a conjugated system of π-bonds (e.g., a 1,3-diene or a 1,3,5-triene) that can cyclize or ring-open. libretexts.orgmasterorganicchemistry.com

This compound, with its single isolated double bond, does not possess the necessary conjugated π-system to undergo a direct electrocyclic ring-opening reaction.

However, a related eight-membered ring system, 1,3,5-cyclooctatriene (B161208), is well-known to undergo a thermal 8π-electron electrocyclic ring opening to form the corresponding linear, conjugated 1,3,5,7-octatetraene. acs.org According to the Woodward-Hoffmann rules, this thermal 8π process proceeds via a conrotatory motion of the termini of the π-system. wikipedia.org

Therefore, a hypothetical pathway for the electrocyclic ring opening of a derivative of this compound would first require its conversion into a conjugated triene. If a cyano-substituted 1,3,5-cyclooctatriene were synthesized, it would be expected to undergo a thermal conrotatory ring opening to yield a cyano-substituted 1,3,5,7-octatetraene. The stereochemistry and activation energy of this process would be influenced by the position of the nitrile substituent. acs.org

Isomerization and Rearrangement Processes

This compound can undergo isomerization reactions, primarily involving the migration of the carbon-carbon double bond within the eight-membered ring. The position of the double bond is influenced by thermodynamic stability, which is dictated by conjugation and steric effects.

Base-Catalyzed Isomerization: The presence of the electron-withdrawing nitrile group acidifies the protons on the α-carbon (C2) and the allylic carbon (C3). In the presence of a base, deprotonation can occur, leading to the formation of a resonance-stabilized allylic anion. Reprotonation of this intermediate can occur at different positions, resulting in double bond migration. The equilibrium between the α,β-unsaturated isomer (the starting material) and the β,γ-unsaturated isomer (Cyclooct-2-ene-1-carbonitrile) is common for such systems. While the conjugated α,β-isomer is often the more thermodynamically stable product, the position of the equilibrium can be influenced by the base, solvent, and temperature.

Transition Metal-Catalyzed Isomerization: Many transition metal complexes, particularly those of iron, rhodium, ruthenium, and palladium, are known to catalyze the isomerization of olefins. This can occur as a primary reaction pathway or as a side reaction during other catalytic processes like hydrogenation or metathesis. The mechanism often involves the formation of a metal-hydride species which adds to the double bond and is then eliminated, leading to the repositioned double bond. Such isomerization can be a competing process in reactions involving this compound and transition metal catalysts. nih.govrsc.org

Photoinduced E→Z Isomerization in Cycloalkenes

Photoinduced E→Z isomerization is a common reaction for alkenes, including cyclic systems like cyclooctenes. This process involves the excitation of the π-electrons to a higher energy state upon absorption of light, which allows for rotation around the carbon-carbon double bond. While specific studies on the photoisomerization of this compound are not extensively documented, the behavior of analogous α,β-unsaturated carbonyl compounds and other cyclooctene derivatives provides a framework for understanding this transformation.

The presence of the electron-withdrawing nitrile group is expected to influence the photophysical properties of the double bond. The isomerization process can be facilitated by photosensitizers, which transfer energy to the alkene, promoting it to an excited triplet state where bond rotation is more facile. The ratio of E to Z isomers at the photostationary state depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength. For α,β-unsaturated esters, it has been shown that E/Z isomerization can be a competing process in other photochemical reactions. nih.gov

In a study on the photocatalytic isomerization of α,β-unsaturated carbonyl compounds, various substrates were successfully isomerized from the thermodynamically stable E-alkene to the less stable Z-alkene using a visible-light photoredox catalyst. researchgate.net The efficiency and selectivity of such reactions can be influenced by steric factors, such as the substitution pattern on the double bond. researchgate.net

Table 1: Examples of Photocatalytic E to Z Isomerization of Activated Olefins

| Entry | Substrate (E-isomer) | Catalyst | Solvent | Time (h) | Z/E Ratio | Isolated Yield (%) |

| 1 | Ethyl cinnamate | fac-Ir(ppy)₃ | MeCN | 24 | >99:1 | 95 |

| 2 | Chalcone | fac-Ir(ppy)₃ | MeCN | 24 | 93:7 | 96 |

| 3 | 2-(furan-2-ylmethylene)malononitrile | fac-Ir(ppy)₃ | MeCN | 24 | 1:99 | 92 |

Data adapted from a study on visible-light photocatalytic isomerization of activated olefins and is intended to be illustrative for analogous systems. researchgate.net

Acid-Catalyzed Rearrangements of Cyclooctene Derivatives

The nitrile group in this compound can undergo hydrolysis to a carboxylic acid under acidic conditions. libretexts.orgchemistrysteps.com This reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

While this represents a transformation of the functional group, acid-catalyzed rearrangements of the cyclooctene ring itself are also conceivable, though not specifically documented for this compound. In a study on an α,β-unsaturated γ,δ-epoxy nitrile, acid catalysis led to various rearrangement products. rsc.org This suggests that under acidic conditions, complex rearrangements involving the carbocyclic framework of this compound could be possible, potentially leading to ring contraction or expansion, depending on the reaction conditions and the stability of the carbocation intermediates formed.

Radical Reactions Involving the this compound Moiety

The α,β-unsaturated nitrile system is susceptible to radical addition reactions. The addition of a radical to the double bond is a key step in these transformations. The nitrile group, being electron-withdrawing, influences the regioselectivity of the addition, typically favoring the attack of the radical at the β-position to generate a more stabilized α-cyano radical intermediate. acs.org

Recent advances have highlighted the functionalization of simple nitriles through α-cyano sp³-hybridized carbon-centered radical intermediates under oxidative conditions. acs.org These radicals can then participate in a variety of bond-forming reactions. For instance, the radical addition of acetonitrile (B52724) to alkenes has been reported. acs.org

A study on the manganese-catalyzed heteroaddition of saturated nitriles to α,β-unsaturated nitriles provides a relevant example of the reactivity of this class of compounds. nih.gov This process allows for the formation of glutaronitrile (B146979) derivatives through a Michael-type addition mechanism. nih.gov

Table 2: Manganese-Catalyzed Heteroaddition of Saturated Nitriles to Unsaturated Nitriles

| Entry | Saturated Nitrile | Unsaturated Nitrile | Product | Yield (%) |

| 1 | Phenylacetonitrile | Acrylonitrile | 2-Phenylglutaronitrile | 95 |

| 2 | Propionitrile | Acrylonitrile | 2-Methylglutaronitrile | 80 |

| 3 | Isobutyronitrile | Cinnamonitrile | 2,2-Dimethyl-3-phenylglutaronitrile | 92 |

Data is illustrative and based on a study of manganese-catalyzed additions to α,β- and β,γ-unsaturated nitriles. nih.gov

Mechanistic Studies and Catalyst Optimization in Cyclooctene Reactions

Mechanistic studies and catalyst optimization are crucial for controlling the outcome of reactions involving cyclooctene derivatives. The reactivity of trans-cyclooctenes, in particular, has been extensively studied in the context of bioorthogonal chemistry, where their high ring strain drives rapid cycloaddition reactions. nih.govtcichemicals.com While this compound is typically found as the more stable cis-isomer, understanding the factors that influence reactivity in the eight-membered ring is essential.

For reactions involving the α,β-unsaturated nitrile moiety, catalyst optimization would focus on enhancing selectivity and efficiency. For example, in the context of acid-catalyzed hydrolysis, the choice of acid and reaction conditions can influence the rate and prevent unwanted side reactions. libretexts.org In radical reactions, the choice of initiator and catalyst can control the generation of radicals and the stereochemical outcome of the addition. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic factors that govern reactivity. dntb.gov.ua Such studies would be instrumental in designing more efficient catalysts and reaction conditions for transformations of this compound.

Spectroscopic Characterization Methodologies for Cyclooct 1 Ene 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural analysis for Cyclooct-1-ene-1-carbonitrile.

¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, the spectrum is expected to show signals in specific regions. The vinylic proton (attached to the double bond at C2) would appear as a downfield multiplet due to the deshielding effect of the double bond and the nitrile group. The allylic protons on C3 and C8 would also be shifted downfield compared to the other methylene (B1212753) groups. The remaining methylene protons (on C4, C5, C6, C7) would likely appear as a complex series of overlapping multiplets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the quaternary carbon of the nitrile group (C≡N) and the two sp² hybridized carbons of the double bond (C1 and C2). The carbon atom C1, being attached to the electron-withdrawing nitrile group, would be significantly deshielded and appear further downfield than C2. The six sp³ hybridized methylene carbons of the cyclooctene (B146475) ring would appear in the upfield region of the spectrum.

| Expected ¹H NMR Signals for this compound | | :--- | :--- | :--- | | Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | | Vinylic (C2-H) | ~6.5 - 7.0 | Triplet of triplets (tt) | | Allylic (C3-H₂, C8-H₂) | ~2.2 - 2.6 | Multiplet (m) | | Methylene (C4-C7) | ~1.4 - 1.8 | Multiplet (m) |

| Expected ¹³C NMR Signals for this compound | | :--- | :--- | | Carbon Type | Expected Chemical Shift (δ, ppm) | | Nitrile (C≡N) | ~115 - 125 | | Quaternary Alkene (C1) | ~110 - 120 | | Vinylic Alkene (C2) | ~140 - 150 | | Allylic (C3, C8) | ~25 - 35 | | Methylene (C4, C5, C6, C7) | ~20 - 30 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To unambiguously assign the signals from 1D NMR and to understand the connectivity of the atoms, a suite of two-dimensional NMR experiments is employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons, like C1 and the nitrile carbon, would be absent. This is crucial for confirming the assignment of the methylene carbons in the cyclooctene ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the vinylic proton at C2 and the allylic protons at C3, and trace the connectivity around the entire ring through the adjacent methylene groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, the allylic protons on C3 and C8 would show correlations to the quaternary carbon C1 and the nitrile carbon, confirming the position of the carbonitrile group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration. Another key absorption would be the C=C stretching vibration of the alkene. The C-H stretching vibrations for the sp² (vinylic) and sp³ (aliphatic) C-H bonds would also be visible at their respective frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile and the C=C double bond, being relatively non-polar but polarizable, would typically give rise to strong signals in the Raman spectrum, often stronger than in the IR spectrum.

| Expected Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | | C≡N | Stretch | 2215 - 2240 (Sharp, strong in IR and Raman) | | C=C | Stretch | 1640 - 1680 (Medium in IR, strong in Raman) | | =C-H (sp²) | Stretch | 3020 - 3100 (Medium) | | -C-H (sp³) | Stretch | 2850 - 2960 (Strong) | | =C-H | Bend | 675 - 1000 (Medium to strong) |

Mass Spectrometry Techniques (e.g., GC/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the analysis of a pure compound separated from a mixture.

For this compound (C₉H₁₃N), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (135.21 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, and rearrangements characteristic of cyclic alkenes and nitriles, which can help in confirming the structure.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a process that determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed formula, C₉H₁₃N. A close match between the experimental and theoretical values provides strong evidence for the empirical and, in conjunction with mass spectrometry, the molecular formula of the compound.

| Theoretical Elemental Composition of C₉H₁₃N | | :--- | :--- | | Element | Percentage (%) | | Carbon (C) | 79.95 | | Hydrogen (H) | 9.69 | | Nitrogen (N) | 10.36 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure (When Applicable to Derivatives)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or a low-melting solid, a suitable crystalline derivative could be prepared for analysis. This technique would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the eight-membered ring in the solid state. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.

Computational and Theoretical Studies of Cyclooct 1 Ene 1 Carbonitrile

Conformational Analysis and Dynamics of the Eight-Membered Ring

Eight-membered rings are known for their conformational complexity. researchgate.net A computational conformational analysis of Cyclooct-1-ene-1-carbonitrile would aim to identify the various low-energy shapes (conformers) the ring can adopt. Due to the presence of the planar C=C double bond, the ring's flexibility is somewhat reduced compared to cyclooctane (B165968). Theoretical studies on similar rings, like cyclooctanone, have identified multiple stable conformers, such as boat-chair and twist-boat-chair forms. researchgate.net For this compound, computational methods would be used to calculate the relative energies of these potential conformers to determine their populations at thermal equilibrium and to map the energy barriers for interconversion between them.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

HOMO-LUMO Analysis and Orbital Symmetry Considerations

The Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules in pericyclic reactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical. For an α,β-unsaturated nitrile, the nitrile group influences the energy levels of these orbitals. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. nih.gov In potential cycloaddition reactions, the relative energies of the HOMO and LUMO of this compound compared to a reaction partner would determine the reaction's feasibility and mechanism (e.g., normal or inverse electron-demand Diels-Alder). nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the nitrile group due to its lone pair of electrons, and a positive potential (blue) near the hydrogen atoms. The region around the double bond would be of particular interest to predict sites for electrophilic or nucleophilic attack.

Reaction Pathway and Transition State Calculations

Theoretical calculations are used to map the entire energy landscape of a chemical reaction, from reactants to products. comporgchem.com This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. For a potential reaction involving this compound, such as a cycloaddition, DFT calculations could determine the geometry of the transition state and the activation energy barrier. comporgchem.comnih.gov A lower activation barrier indicates a faster reaction. These calculations are fundamental for understanding reaction mechanisms and predicting product formation. escholarship.org

Solvation Models and Their Impact on Calculated Reaction Barriers and Selectivity

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and outcomes. proquest.com Computational solvation models, such as Polarizable Continuum Models (PCM), are used to simulate the effect of the solvent environment. proquest.comrsc.org Applying these models to reactions of this compound would be crucial for obtaining realistic predictions of reaction barriers and selectivity. The polarity of the solvent can preferentially stabilize or destabilize the reactants, transition state, and products, thereby altering the calculated energy profile of the reaction. proquest.com

Force Field Calculations for Conformational Mobility

While quantum chemical methods are highly accurate, they are computationally expensive. For studying the large-scale conformational mobility and dynamics of a flexible molecule like this compound, molecular mechanics (MM) force field calculations are more suitable. These methods use a simpler, classical mechanics-based approach to rapidly calculate the energies of thousands of different conformations. This allows for a broad exploration of the conformational landscape and can be used in molecular dynamics simulations to understand how the ring flexes and changes shape over time.

Retrosynthetic Analysis Strategies for Cyclooct 1 Ene 1 Carbonitrile

Fundamental Principles of Retrosynthetic Planning

The process of retrosynthetic analysis begins with the final desired product, known as the target molecule (TM), and works backward to identify accessible starting materials. e3s-conferences.org This intellectual exercise of "deconstructing" a molecule is guided by several core principles and terminologies. deanfrancispress.comdeanfrancispress.com

Disconnection : This is the analytical operation of cleaving a bond to break the molecule into simpler fragments. numberanalytics.comscitepress.org These theoretical bond cleavages are the reverse of known, reliable chemical reactions. scitepress.orgchemistry.coach The choice of which bond to disconnect is crucial and guided by the presence of functional groups and recognizable structural patterns. chemistry.coach

Synthon : A synthon is an idealized fragment, often an ion, that results from a disconnection. youtube.com Synthons themselves are not real molecules but represent the reactive species needed for the corresponding forward synthetic step. wikipedia.org For example, a disconnection of a C-C bond might yield a nucleophilic carbanion synthon and an electrophilic carbocation synthon. wikipedia.org

Synthetic Equivalent : Since synthons are idealized fragments, a synthetic equivalent is the actual chemical reagent that can be used in the laboratory to perform the function of the synthon. youtube.comnumberanalytics.com For instance, the synthetic equivalent for an acyl cation synthon (R-C+=O) could be an acyl chloride (R-COCl).

Functional Group Interconversion (FGI) : This is the process of converting one functional group into another in the retrosynthetic direction to facilitate a disconnection or simplify the analysis. nobelprize.orgyoutube.comlkouniv.ac.in For example, if a disconnection is not obvious for a particular functional group, it might be retrosynthetically converted into a different group for which known and powerful bond-forming reactions exist. amazonaws.com

Identification of Key Disconnections and Synthons for the Cyclooctene-1-carbonitrile Scaffold

The structure of Cyclooct-1-ene-1-carbonitrile, an α,β-unsaturated nitrile within an eight-membered ring, suggests several logical retrosynthetic disconnections. The presence of the conjugated nitrile system and the medium-sized ring are the key structural features guiding the analysis.

Three primary disconnection strategies can be envisioned for this target molecule:

1,3-Disconnection of the α,β-Unsaturated System : This is a classic strategy for α,β-unsaturated carbonyls and nitriles. lkouniv.ac.in It involves disconnecting the Cα=Cβ double bond, which typically leads back to precursors suitable for an aldol-type condensation or a Michael addition. For an intramolecular cyclization, this would suggest a linear precursor containing a nitrile and a carbonyl group (or a second nitrile) in a 1,8-relationship.

Topological Disconnection of the Cyclooctene (B146475) Ring : This powerful approach focuses on simplifying the ring system itself. wikipedia.org Breaking a C-C bond within the ring transforms the cyclic structure into a more easily synthesized linear precursor. For forming an eight-membered ring, a particularly effective forward reaction is Ring-Closing Metathesis (RCM), making a disconnection that leads to a linear diene a highly strategic choice. acs.orgnih.gov

Disconnection based on the Nitrile Group : This involves breaking the C-CN bond. This approach considers the nitrile as being introduced via nucleophilic cyanide.

The following table details the synthons and corresponding synthetic equivalents for these key disconnections.

| Disconnection Strategy | Bond Cleaved | Generated Synthons | Synthetic Equivalents (Precursors) |

|---|---|---|---|

| 1,3-Disconnection (Intramolecular Condensation) | Cα=Cβ and C-H on Cγ | ||

| Topological Disconnection (for RCM) | C5-C6 Single Bond | ||

| Nitrile Group Disconnection | C1-CN Bond |

Application of Functional Group Interconversions (FGI) in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a pivotal strategy that allows for the retrosynthetic transformation of a functional group in the target molecule into another that may be more amenable to disconnection or easier to introduce in the forward synthesis. numberanalytics.comlkouniv.ac.in For this compound, FGI can be applied to either the nitrile group or the alkene.

FGI of the Nitrile Group : The nitrile functional group is highly versatile and can be prepared from several other functionalities. researchgate.net A retrosynthetic FGI could transform the nitrile into an aldehyde or a carboxylic acid. This simplifies the target to a precursor like cyclooct-1-ene-1-carbaldehyde (B8707469) or cyclooct-1-ene-1-carboxylic acid. In the forward synthesis, the aldehyde can be converted to the nitrile via its oxime followed by dehydration, or the carboxylic acid can be converted via the primary amide. libretexts.org

FGI of the Alkene Group : The carbon-carbon double bond can be retrosynthetically simplified. An FGI step could convert the alkene to a β-hydroxy group, leading to 2-(cyanomethyl)cyclooctanol. This precursor could form the target alkene in the forward synthesis via a dehydration reaction. Alternatively, an FGI to a ketone would yield 2-oxocyclooctane-1-carbonitrile, a β-keto nitrile. The alkene can then be formed from the ketone via reduction and elimination.

The following table summarizes potential FGI strategies for the target molecule.

| FGI Strategy | Retrosynthetic Transformation | Resulting Precursor | Potential Forward Reaction |

|---|---|---|---|

| FGI on Nitrile | Nitrile → Aldehyde | Cyclooct-1-ene-1-carbaldehyde | Formation of oxime, then dehydration |

| FGI on Nitrile | Nitrile → Carboxylic Acid | Cyclooct-1-ene-1-carboxylic acid | Conversion to primary amide, then dehydration (e.g., with SOCl₂) libretexts.org |

| FGI on Alkene | Alkene → β-Hydroxy Group | 2-(Cyanomethyl)cyclooctanol | Acid- or base-catalyzed dehydration |

| FGI on Alkene | Alkene → Ketone | 2-Oxocyclooctane-1-carbonitrile | Reduction of ketone to alcohol, then dehydration |

Strategic Analysis for Building Complex Cyclooctene Ring Systems

The construction of medium-sized rings, such as the eight-membered cyclooctene core, is a significant synthetic challenge due to unfavorable enthalpic and entropic factors. nih.govresearchgate.net Several strategies have been developed to overcome these difficulties.

Ring-Closing Metathesis (RCM) : This is arguably the most powerful and widely used method for the synthesis of unsaturated rings, including cyclooctenes. wikipedia.orgorganic-chemistry.org As identified in the topological disconnection strategy (Section 6.2), RCM utilizes a linear diene precursor and a transition metal catalyst, typically a ruthenium-based complex like the Grubbs catalyst, to form the cyclic alkene. acs.orgnih.gov The driving force for the reaction is often the formation of volatile ethylene (B1197577) gas, which shifts the equilibrium toward the cyclic product. wikipedia.org The success of RCM can be dependent on the substrate's conformation and the catalyst generation used. acs.orgnih.gov

Hofmann Elimination : A classical method for forming alkenes, this strategy involves the exhaustive methylation of a cyclic amine (e.g., cyclooctylamine) to form a quaternary ammonium (B1175870) salt, followed by elimination using a strong base like silver oxide. orgsyn.org This was one of the earliest methods used to synthesize trans-cyclooctene (B1233481). nih.gov

Photochemical Isomerization : trans-Cyclooctenes can be synthesized from their more stable cis-isomers through photochemical isomerization. nih.govacs.org This method often requires a photosensitizer and specialized equipment, such as a flow reactor, to achieve preparatively useful yields. nih.gov

Transition Metal-Mediated Cyclizations : Various other transition metal-catalyzed reactions, beyond metathesis, can be employed to construct cyclooctene rings, often through [4+4] or [2+2+2+2] cycloadditions of simpler precursors like butadienes or alkynes. rsc.org

The table below compares these primary strategies for constructing the cyclooctene ring.

| Strategy | Key Precursor Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Linear diene | Grubbs or Schrock catalyst | High functional group tolerance, reliable for 5- to 30-membered rings. organic-chemistry.org | Cost of catalyst, potential for E/Z mixture, requires careful precursor design. nih.gov |

| Hofmann Elimination | Cyclic quaternary ammonium salt | Ag₂O, heat | Classical, well-established method. | Harsh conditions, regioselectivity can be an issue (Zaitsev vs. Hofmann). |

| Photochemical Isomerization | cis-Cyclooctene derivative | UV light, photosensitizer | Direct access to strained trans-isomers. nih.gov | Requires specialized photochemical equipment, often low yields in batch processes. nih.gov |

For the specific synthesis of this compound, a strategy combining a topological disconnection with Ring-Closing Metathesis represents a modern and highly convergent approach to this challenging target.

Synthetic Utility and Advanced Applications of Cyclooct 1 Ene 1 Carbonitrile in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The cyclooctene (B146475) framework is a valuable motif in organic synthesis, and the presence of a carbonitrile group enhances its utility. researchgate.netresearchgate.net Cyclooct-1-ene-1-carbonitrile serves as a versatile building block due to the combined reactivity of its alkene and nitrile functionalities. The electron-withdrawing nature of the nitrile group polarizes the double bond, making it susceptible to various transformations.

Key synthetic applications include:

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct intricate polycyclic systems. The nitrile group, although generally a poor dienophile, can undergo cycloadditions under specific conditions, particularly in intramolecular processes where entropic factors are favorable. nih.gov

Michael Additions: The polarized alkene acts as a Michael acceptor, allowing for the conjugate addition of nucleophiles to introduce functionality at the C2 position.

Functional Group Transformations: The nitrile group is a gateway to other important functional groups. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations allow for the subsequent introduction of a wide array of chemical moieties, making it a valuable handle for elaborating molecular complexity. researchgate.net

The strained eight-membered ring itself can be manipulated through various ring-opening or rearrangement strategies to access different carbocyclic skeletons. This versatility makes this compound and related structures powerful starting materials for synthesizing complex natural products and other target molecules.

Applications in Polymer Chemistry

The unique structure of this compound makes it a promising candidate for the synthesis of advanced polymeric materials with tailored properties.

Cyclic olefins, particularly strained rings like cyclooctene, are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). rsc.org20.210.105 This technique uses transition metal carbene catalysts to open the cyclic monomer and form linear polymer chains. While the polymerization of some functionalized cyclooctenes, including cyano-substituted ones, has faced challenges with certain catalysts, the development of more tolerant catalyst systems has expanded the scope of ROMP to include a wide variety of functional groups. umn.eduacs.org

The polymerization of this compound via ROMP would yield a polyalkenamer with regularly spaced nitrile groups along the polymer backbone. These pendant nitrile groups can be further modified post-polymerization, allowing for the creation of functional materials.

This compound can be copolymerized with other cyclic olefins to create copolymers with finely tuned characteristics. rsc.org By varying the comonomer and its ratio, properties such as polarity, solubility, thermal stability, and mechanical strength can be systematically adjusted. The incorporation of the polar nitrile group can enhance adhesion and alter the dielectric properties of the resulting material.

| Ratio of Monomer A to Monomer B | Expected Change in Polarity | Potential Impact on Solubility | Anticipated Material Application |

|---|---|---|---|

| 1:99 | Slight increase | Minimal change, soluble in nonpolar solvents | Modified elastomers |

| 25:75 | Moderate increase | Increased affinity for polar organic solvents | Adhesives, compatibilizers |

| 50:50 | Significant increase | Soluble in polar aprotic solvents | Functional coatings, membranes |

| 75:25 | High polarity | Potentially soluble in highly polar solvents | Specialty engineering plastics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.